Brimapitide

Description

Properties

IUPAC Name |

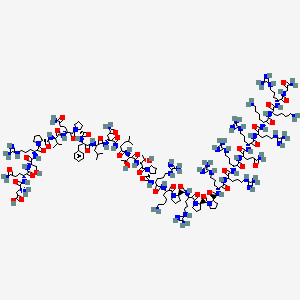

(3R)-3-amino-4-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[(2R)-2-[[(2R)-1-[[(2R)-5-amino-1-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R,3S)-1-[[(2R,3S)-1-[(2R)-2-[[(2R)-1-[[(2R)-6-amino-1-[(2R)-2-[[(2R)-1-[(2R)-2-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H286N66O40/c1-84(2)77-106(217-139(254)108(79-89-33-10-9-11-34-89)220-146(261)112-48-28-72-226(112)153(268)105(55-58-119(171)236)216-148(263)123(86(5)6)222-147(262)115-51-29-73-227(115)151(266)103(45-25-69-199-163(188)189)214-142(257)110(83-231)221-137(252)100(53-56-117(169)234)202-126(241)90(168)80-122(239)240)138(253)219-109(81-120(172)237)140(255)218-107(78-85(3)4)141(256)223-124(87(7)232)149(264)224-125(88(8)233)155(270)229-75-31-50-114(229)144(259)212-99(44-24-68-198-162(186)187)135(250)213-102(37-14-17-61-167)150(265)225-71-27-47-111(225)145(260)215-104(46-26-70-200-164(190)191)152(267)230-76-32-52-116(230)154(269)228-74-30-49-113(228)143(258)211-98(43-23-67-197-161(184)185)134(249)208-95(40-20-64-194-158(178)179)131(246)207-97(42-22-66-196-160(182)183)133(248)210-101(54-57-118(170)235)136(251)209-96(41-21-65-195-159(180)181)132(247)206-94(39-19-63-193-157(176)177)130(245)205-93(36-13-16-60-166)129(244)204-92(35-12-15-59-165)128(243)203-91(38-18-62-192-156(174)175)127(242)201-82-121(173)238/h9-11,33-34,84-88,90-116,123-125,231-233H,12-32,35-83,165-168H2,1-8H3,(H2,169,234)(H2,170,235)(H2,171,236)(H2,172,237)(H2,173,238)(H,201,242)(H,202,241)(H,203,243)(H,204,244)(H,205,245)(H,206,247)(H,207,246)(H,208,249)(H,209,251)(H,210,248)(H,211,258)(H,212,259)(H,213,250)(H,214,257)(H,215,260)(H,216,263)(H,217,254)(H,218,255)(H,219,253)(H,220,261)(H,221,252)(H,222,262)(H,223,256)(H,224,264)(H,239,240)(H4,174,175,192)(H4,176,177,193)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXVYBAMNDCIB-BMCUWHFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@@H]3C(=O)N4CCC[C@@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H286N66O40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3822.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445179-97-4 | |

| Record name | XG-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445179974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brimapitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRIMAPITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K30142185 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Synthetic Design of Brimapitide

Peptide Engineering and D-Amino Acid Integration for Enhanced Stability

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases, the body's natural protein-degrading enzymes. biosynth.com To overcome this, Brimapitide is engineered using non-natural D-amino acids instead of the naturally occurring L-amino acids. Proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids, making peptides built from their D-enantiomers (mirror images) highly resistant to proteolytic degradation. biosynth.commdpi.com This substitution dramatically increases the peptide's stability and half-life in a biological environment. nih.gov

This compound is specifically constructed in a D-retro-inverso configuration. guidetopharmacology.org This complex design involves synthesizing the peptide with D-amino acids in the reverse sequence order. The result is a peptide that maintains the side-chain topology of the original L-peptide, allowing it to interact with its target, while having a reversed backbone that is not recognized by proteases. This innovative approach ensures that this compound retains its high selectivity for the JNK protein while benefiting from a very high metabolic stability, making it a long-acting therapeutic agent. soliddrugdevelopment.comcphi-online.com The use of D-amino acids is a key strategy for improving the stability and bioavailability of therapeutic peptides. nih.gov

| Design Strategy | Description | Benefit for this compound | Source(s) |

| D-Amino Acid Substitution | All 31 amino acids are the D-enantiomer (dextro) form. | Confers resistance to degradation by proteases, which are specific to L-amino acids. | soliddrugdevelopment.combiosynth.com |

| Retro-Inverso Configuration | The sequence of D-amino acids is reversed compared to the parent L-peptide. | Maintains the critical side-chain spatial orientation for target binding while reversing the peptide backbone, further enhancing protease resistance. | guidetopharmacology.org |

Cell-Penetrating Peptide Fusion Strategies (e.g., HIV-TAT-derived sequences)

For a therapeutic peptide to be effective against an intracellular target like JNK, it must first be able to cross the cell membrane. This compound achieves this through its fusion with a specific cell-penetrating peptide (CPP). guidetopharmacology.org The CPP sequence used in this compound is derived from the HIV-1 TAT protein, specifically a sequence rich in positively charged arginine and lysine (B10760008) residues. guidetopharmacology.orgproteopedia.org The core sequence from HIV-TAT (residues 47-57) is known for its potent ability to traverse biological membranes. proteopedia.orgresearchgate.net

The HIV-TAT peptide functions as a protein transduction domain (PTD), facilitating the uptake of its molecular cargo into the cell. proteopedia.orgnih.gov It is believed that the highly cationic nature of the TAT peptide initiates electrostatic interactions with negatively charged components of the cell membrane, triggering uptake. proteopedia.org This allows this compound to be efficiently delivered to intracellular targets. soliddrugdevelopment.comcphi-online.com The specific carrier peptide sequence fused to the JIP-1-derived inhibitor in this compound is PPRRRQRRKKRG, a variant of the well-studied HIV-TAT PTD. guidetopharmacology.org The fusion of a therapeutic peptide to a CPP like the one from HIV-TAT is a powerful and widely used strategy to enable the treatment of diseases involving intracellular targets. csmres.co.uknih.gov

| Peptide Component | Core Sequence | Function | Source(s) |

| JIP-1 Inhibitor | A 20-amino acid sequence from JNK-interacting protein 1 (JIP-1). | Provides high selectivity for inhibiting the c-Jun N-terminal kinase (JNK). | guidetopharmacology.orgguidetoimmunopharmacology.org |

| Cell-Penetrating Peptide | Derived from HIV-TAT₄₈₋₅₇, the sequence is PPRRRQRRKKRG. | Mediates cell permeability and intracellular delivery of the peptide. | guidetopharmacology.org |

Methodologies in Solid-Phase Peptide Synthesis for this compound

This compound is a synthetic peptide produced using chemical synthesis methods. The routine preparation of peptides up to approximately 40 amino acids in length is typically accomplished through Solid-Phase Peptide Synthesis (SPPS). researchgate.netpeptide.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com

The general SPPS cycle for creating a peptide like this compound would proceed as follows:

Attachment: The first D-amino acid (the C-terminal residue) is anchored to the solid resin. peptide.com Its alpha-amino group is temporarily protected to prevent self-polymerization.

Deprotection: The protecting group on the alpha-amino group is removed. The resin is washed to remove excess reagents. peptide.com

Coupling: The next protected D-amino acid is introduced and chemically coupled to the free amino group of the preceding residue, forming a new peptide bond. peptide.com

Iteration: The deprotection and coupling steps are repeated sequentially until all 31 amino acids of the this compound sequence are assembled. peptide.com

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin support, and any protecting groups on the amino acid side chains are removed.

For a peptide composed of D-amino acids, the synthesis would utilize Fmoc-protected D-amino acids. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is base-labile, offering an orthogonal protection scheme where acid-labile groups can be used for side-chain protection. peptide.com This highly controlled, iterative process, enabled by specialized technology platforms, allows for the efficient and precise synthesis of complex therapeutic peptides like this compound. soliddrugdevelopment.comcphi-online.comnih.gov

Molecular Pharmacology and Mechanism of Action of Brimapitide

Selective Inhibition of c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway is a crucial signaling cascade involved in cellular responses to stress, including inflammatory stimuli, UV radiation, and growth factors. Dysregulation of this pathway is implicated in various diseases, including cancer, immune disorders, and neurodegenerative conditions. Brimapitide's primary mechanism of action centers on its ability to selectively target and inhibit this pathway.

JNK Isoforms and Specificity of Interaction (e.g., JNK1, JNK3)

This compound is characterized as a highly selective inhibitor of the JNK family of mitogen-activated protein kinases (MAPKs) ozmosi.comguidetopharmacology.orgguidetopharmacology.org. While it is understood to inhibit all JNK isoforms (JNK1, JNK2, and JNK3) mdpi.com, in vitro studies have suggested a potentially higher affinity for JNK1 over JNK2 and JNK3 iospress.com. This selectivity is crucial, as it aims to target the specific pathological roles of JNK activation without broadly affecting other kinase families, which could lead to off-target effects. JNK3, in particular, is predominantly expressed in the brain and is highly responsive to stress stimuli, playing a significant role in neurodegenerative processes nih.gov. This compound's ability to target these isoforms offers a nuanced approach to modulating stress-induced cellular events.

Competitive Inhibition of JNK-Substrate Interactions (e.g., c-Jun)

This compound exerts its inhibitory effect by blocking the protein-protein interaction between JNK and its key substrates, most notably the transcription factor c-Jun benchchem.comnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.com. This interaction is essential for JNK to phosphorylate c-Jun, a critical step in the activation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates genes involved in inflammation and apoptosis. This compound acts as a non-competitive inhibitor ozmosi.comguidetopharmacology.orgguidetopharmacology.org, effectively preventing JNK from binding to and phosphorylating c-Jun. By disrupting this interaction, this compound suppresses JNK-mediated signaling, thereby mitigating downstream inflammatory and apoptotic processes benchchem.com.

Modulation of Intracellular Signaling Networks

Beyond its direct inhibition of JNK, this compound influences broader intracellular signaling networks, impacting multiple pathways that contribute to cellular homeostasis and inflammatory responses.

Enhancement of Antioxidant Response Element (ARE) Pathway Activation

In addition to its inhibitory actions, this compound also enhances the activity of protective cellular pathways, including those regulated by the Antioxidant Response Element (ARE) patsnap.com. Activation of the ARE pathway, primarily through the transcription factor Nrf2, boosts the body's endogenous antioxidant defenses. This mechanism helps to mitigate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) production and cellular antioxidant capacity, which can lead to cellular damage and contribute to disease progression patsnap.comnih.gov. By bolstering these protective mechanisms, this compound contributes to cellular resilience against stress.

Downregulation of Pro-inflammatory Cytokine and Chemokine Signaling

A key aspect of this compound's mechanism is its ability to inhibit the activity of pro-inflammatory cytokines and chemokines patsnap.com. These signaling molecules are integral to the immune response, orchestrating the recruitment and activation of immune cells to sites of injury or infection. By dampening the signaling of these molecules, this compound effectively reduces inflammation and prevents associated tissue damage patsnap.comthermofisher.comoncotarget.com. Research indicates that JNK activation can lead to the expression of genes encoding inflammatory molecules, and that JNK inhibition, as performed by this compound, can reduce levels of specific pro-inflammatory cytokines like IL-1β mdpi.comnih.gov. Furthermore, chemokines like CXCL8 (IL-8) are implicated in promoting tumor progression through various signaling pathways, and their downregulation by agents like this compound can have broad anti-inflammatory effects mdpi.com.

Comparative Analysis of JNK Inhibitors

Influence on Apoptotic and Anti-apoptotic Signaling Cascades

This compound has demonstrated a protective effect against apoptosis in various cellular models. In studies investigating neomycin-induced apoptosis in HEI-OC1 cells, this compound (also referred to as D-JNKI-1) was found to suppress the generation of reactive oxygen species (ROS), a key initiator of apoptotic cascades larvol.comfrontiersin.org. By reducing ROS, this compound effectively dampens the activation of JNK and subsequent pro-apoptotic signaling pathways larvol.comfrontiersin.org.

Research findings indicate that this compound treatment leads to significant alterations in the balance of apoptotic and anti-apoptotic proteins. Specifically, it has been observed to downregulate the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2 larvol.comfrontiersin.org. Furthermore, this compound treatment resulted in reduced expression levels of caspase-8 and cleaved caspase-3, which are executioner caspases crucial for the progression of programmed cell death larvol.comfrontiersin.org. These molecular changes collectively highlight this compound's role in promoting cell survival by interfering with the intrinsic and extrinsic apoptotic pathways.

Table 1: Effects of this compound on Key Apoptotic Proteins

| Protein | Effect of this compound (D-JNKI-1) | Reference(s) |

| Bax | Downregulated | larvol.comfrontiersin.org |

| Bcl-2 | Upregulated | larvol.comfrontiersin.org |

| Caspase-8 | Reduced expression | larvol.comfrontiersin.org |

| Cleaved Caspase-3 | Reduced expression | larvol.comfrontiersin.org |

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound is characterized as a highly selective, non-competitive, and long-acting inhibitor of c-Jun N-terminal kinase (JNK) guidetopharmacology.orgbenchchem.comspringer.com. JNK is a pivotal member of the Mitogen-Activated Protein Kinase (MAPK) family, a group of signaling enzymes involved in a wide array of cellular processes, including stress responses, inflammation, and cell fate decisions cancer.govmdpi.comfrontiersin.orgnih.govplos.orgmdpi.com.

The primary mechanism by which this compound exerts its effects is by selectively preventing the protein-protein interactions between JNK and its downstream targets guidetopharmacology.org. This targeted inhibition disrupts the signaling cascade, thereby blocking JNK's role in mediating cellular events such as apoptosis benchchem.commdpi.com. JNK pathways are known to propagate pro-apoptotic signals through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways mdpi.com. By inhibiting JNK, this compound effectively interrupts these death-inducing signals, contributing to its neuroprotective and cytoprotective properties guidetopharmacology.orgmdpi.comresearchgate.net. While the MAPK family encompasses other kinases like ERK and p38, this compound's established therapeutic focus and mechanism of action are centered on the inhibition of JNK activity cancer.govmdpi.com.

Compound Name Table:

| Common Name | Other Designations |

| This compound | XG-102, AM-111, D-JNKI-1 |

Preclinical Research Models and Investigational Applications of Brimapitide

Neurobiology Research and Neurodegenerative Disease Models

The JNK signaling pathway is a critical mediator of cellular stress responses, inflammation, and apoptosis, all of which are implicated in the pathogenesis of various neurodegenerative conditions. Brimapitide's mechanism of action involves blocking the interaction between JNK and its substrate, c-Jun, thereby suppressing JNK-mediated inflammatory and apoptotic signaling. This targeted inhibition has shown promise in preclinical studies aimed at mitigating neuronal damage and functional decline associated with these diseases.

Alzheimer's Disease Models (e.g., 5xFAD Transgenic Mice)

The 5xFAD transgenic mouse model is widely utilized in Alzheimer's disease (AD) research due to its recapitulation of key pathological features, including amyloid-beta (Aβ) plaque deposition, neuroinflammation, synaptic loss, and cognitive deficits researchgate.netnih.govfrontiersin.org. Studies employing this model have investigated the therapeutic potential of this compound.

Preclinical investigations in 5xFAD mice have indicated that this compound can exert neuroprotective effects and improve cognitive performance. Specifically, low doses of this compound (0.3 mg/kg) administered over a six-month period were found to reduce neuronal degeneration and enhance cognitive function in treated mice compared to their untreated counterparts researchgate.netresearchgate.netnih.gov. Following six months of treatment, a reduction in cognitive deficits was observed researchgate.netnih.govj-alz.com. These findings suggest that this compound may offer a means to partially prevent ongoing neurodegeneration in AD models researchgate.netnih.gov. JNK activation has been identified as a factor correlating with memory impairment in these models, underscoring the relevance of targeting this pathway nih.govmdpi.com.

The impact of this compound on amyloid-beta (Aβ) plaque burden and synaptic integrity has also been evaluated. Chronic treatment with this compound for three months led to a reduction in Aβ plaque burden within the cortex of 5xFAD mice researchgate.netnih.govresearchgate.netj-alz.com. However, the higher dose of this compound (3 mg/kg) was required to achieve a decrease in both amyloid burden and synaptic degeneration over a six-month treatment period researchgate.netresearchgate.netnih.gov. Notably, the reduction in Aβ plaque burden observed after three months was not further modified by extending the treatment to six months researchgate.netnih.govj-alz.com. JNK activation has been linked to structural alterations in the post-synaptic density area, a key component of neuronal synapses nih.govmdpi.com.

This compound treatment has demonstrated an ability to mitigate markers of cellular stress and inflammation. After six months of administration, significant reductions in cell death markers and the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) were detected in this compound-treated 5xFAD mice researchgate.netnih.govj-alz.com. This indicates that this compound can contribute to reducing inflammation and preventing neuronal cell death, which are critical pathological features of AD nih.govmdpi.com.

The c-Jun N-terminal kinase (JNK) pathway is recognized as a significant contributor to AD pathogenesis, playing a role in the production of Aβ and tau phosphorylation, leading to neurodegeneration nih.govmdpi.comnih.gov. Studies have confirmed the key role of JNK in the 5xFAD model, with chronic treatment using this compound, a JNK-specific inhibitory peptide, resulting in improvements across several pathological indicators nih.govmdpi.com. JNK activation has been observed to correlate with early synaptic dysfunction and memory deficits in these mice, positioning JNK as a crucial target for therapeutic intervention in the early stages of AD nih.govmdpi.com.

Rett Syndrome (RTT) Models

Research indicates that the JNK stress pathway is activated in models of Rett Syndrome (RTT), a neurodevelopmental disorder. This activation is linked to synaptic dysfunction and neuronal death.

Altered JNK Signaling and D-JNKI1 Treatment Effects in RTT Models

In Rett Syndrome models, including Mecp2-knockout mice and human MECP2-mutated induced pluripotent stem cell (iPSC) neurons, JNK signaling is found to be activated, accompanied by increased levels of phosphorylated c-Jun and neuronal cell death researchgate.netnih.govunimi.itnih.govrettsyndromenews.com. The specific JNK inhibitor, D-JNKI1 (also referred to as this compound in some contexts) abmole.com, has been shown to reverse these pathological phenotypes. D-JNKI1 treatment promoted recovery of body weight and locomotor impairments in RTT mouse models and rescued dendritic spine alterations researchgate.netnih.govnih.gov. Furthermore, D-JNKI1 effectively reduced the breathing dysfunction (apnea/hypopnea crises) characteristic of Mecp2-knockout mice researchgate.netnih.govnih.gov. In human iPSC-derived neurons with MECP2 mutations, D-JNKI1 inhibited MECP2 mutation-induced neuronal death researchgate.netnih.govnih.gov. These findings establish JNK as a key player in RTT pathogenesis and highlight JNK inhibition as a potential therapeutic strategy researchgate.netnih.govnih.govrettsyndromenews.com.

Oligodendrocyte Progenitor Cell (OPC) Biology Research

The role of JNK1 signaling in oligodendrocyte progenitor cell (OPC) biology and myelination processes has also been a subject of investigation.

JNK1 Ablation Effects on OPC Proliferation and Branching Architecture

Studies involving the germinal ablation of c-Jun N-terminal Kinase isoform 1 (JNK1) in mice have revealed significant impacts on OPCs. JNK1 knockout (KO) OPCs exhibited altered proliferation and a less complex branching architecture in vivo researchgate.netnih.govdntb.gov.uaresearchgate.net. These phenotypes were recapitulated in vitro when wild-type (WT) OPCs were treated with the JNK inhibitor D-JNKI-1 researchgate.netnih.govdntb.gov.uaresearchgate.net. JNK1 ablation was associated with higher OPC density and proliferation during early postnatal development, suggesting a transient alteration in mechanisms regulating OPC self-renewal and differentiation researchgate.netnih.gov. Additionally, JNK1 KO OPCs displayed smaller occupancy territories researchgate.netnih.gov.

Role of JNK1 Signaling in Myelination Processes in vivo

The absence of JNK1 has been linked to reduced myelin in the cerebral cortex and corpus callosum at both postnatal and adult stages researchgate.netnih.govdntb.gov.uaresearchgate.net. This reduction in myelin is accompanied by alterations in OPC density and proliferation during early life researchgate.netnih.gov. Research suggests that JNK1 signaling in oligodendrocytes participates in myelination processes in vivo researchgate.netnih.govdntb.gov.uaresearchgate.netlarvol.com. JNK1 KO and WT OPCs treated with D-JNKI-1 showed a reduced surface area compared to controls, even without overt alterations in differentiation in vitro researchgate.netnih.govdntb.gov.uaresearchgate.netlarvol.com. These findings indicate that JNK1 plays a role in the complex regulation of OPC biology and contributes to myelination processes researchgate.netnih.govdntb.gov.uaresearchgate.net.

Broader Neuroprotective Mechanisms Investigated in Preclinical Studies

Preclinical studies have explored this compound's capacity to confer neuroprotection through the inhibition of the JNK signaling pathway, which is implicated in neuronal stress, degeneration, and cognitive deficits patsnap.comnih.govnih.govresearchgate.netnih.gov. Research in transgenic mouse models of Alzheimer's disease (AD), such as the 5xFAD model, has provided significant insights into these mechanisms. In these models, JNK activation is associated with the accumulation of amyloid-beta (Aβ) oligomers, leading to kinase activation, tau phosphorylation, neuroinflammation, synaptic loss, and neuronal death nih.govnih.govresearchgate.net.

Studies involving the administration of this compound to 5xFAD mice have demonstrated dose-dependent effects. Low doses of this compound (e.g., 0.3 mg/kg) administered intravenously for six months were observed to reduce neuronal degeneration and improve cognitive performance compared to untreated control mice patsnap.comnih.govresearchgate.netexlibrisgroup.com. Higher doses (e.g., 3 mg/kg) over the same period resulted in a reduction in amyloid burden and synaptic degeneration patsnap.comresearchgate.netexlibrisgroup.com. Furthermore, a three-month treatment course with this compound showed a reduction in amyloid plaque burden in the cortex of 5xFAD mice nih.govresearchgate.net. Extended treatment for six months revealed a significant reduction in cell death markers and the pro-inflammatory cytokine IL-1β, alongside a reduction in neuronal stress, although the amyloid plaque burden remained largely unchanged nih.govresearchgate.net. These findings suggest that this compound can offer neuroprotection by mitigating key pathological features associated with neurodegenerative processes.

Beyond Alzheimer's disease models, this compound's JNK inhibitory action has also been investigated in models of neurodevelopmental disorders. In a mouse model deficient in the E3 ubiquitin ligase UBE3A, associated with Angelman Syndrome, inhibition of JNK signaling—demonstrated with JNK inhibitors like D-JNKI1—was shown to prevent alterations in post-synaptic protein-enriched fractions and ameliorate cognitive deficits patsnap.com. This highlights the broader applicability of JNK inhibition, and by extension this compound, in addressing synaptic dysfunction and cognitive impairments in different neurological contexts.

Table 1: Summary of Preclinical Neuroprotection Findings for this compound

| Preclinical Model | Treatment (Dose) | Duration | Key Findings | Mechanism Implicated | Citation(s) |

| 5xFAD Transgenic Mice | This compound (0.3 mg/kg) | 6 months | Reduced neuronal degeneration; Improved cognition | JNK inhibition | patsnap.comnih.govresearchgate.netexlibrisgroup.com |

| 5xFAD Transgenic Mice | This compound (3 mg/kg) | 6 months | Reduced amyloid burden; Reduced synaptic degeneration | JNK inhibition | patsnap.comnih.govresearchgate.netexlibrisgroup.com |

| 5xFAD Transgenic Mice | This compound | 3 months | Reduction of Aβ plaque burden in the cortex | JNK inhibition | nih.govresearchgate.net |

| 5xFAD Transgenic Mice | This compound | 6 months | Reduced cell death markers; Reduced pro-inflammatory IL-1β cytokine; Reduced neuronal stress | JNK inhibition | nih.govresearchgate.net |

| Ube3a Maternal Deficient Mouse Model | JNK inhibitor (e.g., D-JNKI1) | Not specified | Prevented post-synaptic protein-enriched fraction alterations; Prevented cognitive deficits | JNK inhibition | patsnap.com |

Inflammation and Autoimmune Research Models

This compound's role in modulating inflammatory responses has been explored in preclinical models relevant to inflammatory and autoimmune conditions. The JNK pathway is known to play a critical role in inflammatory signaling, making JNK inhibitors like this compound potential candidates for therapeutic intervention in diseases characterized by excessive inflammation.

Investigations in Models of Acute Inflammatory Bowel Disease (IBD)

While specific details regarding this compound's direct investigation in acute Inflammatory Bowel Disease (IBD) models were not extensively detailed in the provided search results, the general understanding of JNK pathway involvement in gastrointestinal inflammation suggests potential applications. JNK activation is a key mediator in the inflammatory cascade within the gut, contributing to the production of pro-inflammatory cytokines and cellular damage characteristic of IBD. As a JNK inhibitor, this compound could theoretically dampen these inflammatory processes.

Auditory System Research (Otoprotection)

The auditory system, particularly the cochlea, is susceptible to damage from various insults, including noise exposure and ototoxic drugs, often involving inflammatory processes and cell death. This compound has emerged as a candidate for otoprotection due to its ability to inhibit the JNK pathway, a known contributor to cochlear injury.

Preclinical Models of Acute Cochlear Injury (e.g., Acoustic Trauma, Aminoglycoside Ototoxicity)

Preclinical studies have evaluated this compound (also referred to as AM-111 in some contexts) for its otoprotective potential against acute cochlear injury nih.gov. These investigations have utilized models simulating conditions such as acoustic trauma (noise-induced hearing loss) and ototoxicity induced by aminoglycoside antibiotics. The JNK pathway is implicated in the apoptosis of sensory hair cells within the cochlea following such injuries nih.gov. By inhibiting JNK signaling, this compound has demonstrated the potential to protect these delicate cells from damage, thereby preserving auditory function.

Mechanisms of Mitigating Inflammatory Responses in the Cochlea

The protective effects of this compound in the cochlea are partly attributed to its ability to mitigate inflammatory responses. JNK activation is a critical component of the inflammatory cascade in the cochlea, contributing to the release of pro-inflammatory mediators that can exacerbate cellular damage and lead to hearing loss drugbank.comnih.govnih.govchdr.nl. By inhibiting JNK, this compound can potentially reduce the production of these inflammatory cytokines and molecules, thereby creating a more favorable environment for cochlear cell survival and function. This anti-inflammatory action is a key mechanism underlying its otoprotective capabilities.

Preservation of Hearing Function Mechanisms in Animal Models

The c-Jun N-terminal kinase (JNK) pathway is recognized as a critical mediator in the development of acute sensorineural hearing loss following cochlear injury. researchgate.net Preclinical research has explored this compound's capacity to preserve hearing function by targeting this pathway. As an inhibitor of JNK signaling, this compound functions by mitigating inflammatory responses and preventing apoptotic cell death, processes that are integral to cochlear damage. benchchem.comresearchgate.net By inhibiting the activity of pro-inflammatory cytokines and chemokines, this compound aims to reduce inflammation and thereby protect auditory tissues from damage. benchchem.com This mechanism of action positions this compound as a potential therapeutic agent for acute cochlear injury, offering a protective effect through the suppression of detrimental cellular signaling cascades. researchgate.net While specific data tables detailing the precise mechanistic outcomes in various animal models for hearing preservation are complex to summarize without direct experimental data, the core principle involves the modulation of JNK-mediated inflammatory and apoptotic pathways.

Ocular System Research (Inflammation)

This compound has also demonstrated considerable promise in the field of ophthalmology, particularly in the management of ocular inflammation. Its anti-inflammatory properties, mediated through the inhibition of key signaling pathways, make it a candidate for treating conditions characterized by excessive inflammatory responses within the eye.

Preclinical Studies on Post-Surgical Intraocular Inflammation

Research has extensively investigated this compound's efficacy in addressing inflammation that arises following ocular surgical procedures. Studies have shown its potential as an effective agent for managing post-surgical intraocular inflammation, with findings suggesting it can be a viable alternative to traditional corticosteroid treatments.

In a Phase II clinical trial, a single subconjunctival injection of this compound was compared against dexamethasone (B1670325) eye drops, a standard treatment for ocular inflammation. This study, involving 145 patients, indicated that this compound was non-inferior to dexamethasone in controlling post-surgical intraocular inflammation. benchchem.comresearchgate.net Furthermore, preclinical investigations have utilized animal models, such as the rat lipopolysaccharide (LPS)-induced uveitis model, where this compound (XG-102) demonstrated a reduction in intraocular inflammation. researchgate.net

A Phase Ib study further explored the safety, tolerability, and systemic diffusion of this compound when administered as a single subconjunctival injection in patients experiencing post-surgery or post-trauma intraocular inflammation. In this dose-escalating study involving twenty patients, all participants exhibited a sustained decrease in intraocular inflammation for up to 28 days post-administration. researchgate.net Additionally, this compound has successfully completed Phase 3 clinical trials focused on reducing inflammation and pain after cataract surgery, underscoring its significant efficacy in managing intraocular inflammatory conditions. benchchem.com

The following table summarizes key findings from studies investigating this compound's impact on post-surgical intraocular inflammation:

| Study Type/Phase | Comparator | Primary Outcome Focus | Key Finding Related to Inflammation Control |

| Phase II Trial | Dexamethasone Eye Drops | Inflammation Control | Non-inferior to dexamethasone in controlling intraocular inflammation. benchchem.com |

| Phase Ib Study | N/A (Safety/Tolerability) | Inflammation Reduction | Sustained decrease in intraocular inflammation observed in all patients. researchgate.net |

| Phase III Trials | N/A (Efficacy) | Inflammation Reduction | Demonstrated significant efficacy in reducing post-surgical ocular inflammation. benchchem.com |

Compound List:

this compound (XG-102, AM-111, D-JNKI-1)

Dexamethasone

Cisplatin

Gentamicin

Q & A

Q. What experimental design considerations are critical when evaluating Brimapitide’s efficacy in preclinical cystitis models?

Answer:

- Model Selection: Use validated animal models (e.g., cyclophosphamide-induced cystitis in rats) that mimic human pathophysiology. Ensure alignment between the model’s disease mechanism and this compound’s proposed therapeutic targets .

- Control Groups: Include vehicle controls and positive controls (e.g., standard analgesics or anti-inflammatory agents) to benchmark efficacy.

- Dosage Regimen: Optimize dosing based on pharmacokinetic studies to ensure therapeutic plasma levels. For example, acute vs. chronic cystitis models may require different dosing schedules .

- Outcome Measures: Quantify biomarkers (e.g., inflammatory cytokines, bladder weight) and behavioral endpoints (e.g., pain response in conscious rats) to capture therapeutic effects holistically .

Q. How should researchers address variability in peptide synthesis for this compound to ensure reproducibility in pharmacological assays?

Answer:

- Quality Control: Request batch-specific analytical data (e.g., HPLC purity >95%, mass spectrometry confirmation) from synthesis providers. For sensitive assays, additional analyses like peptide content quantification or endotoxin testing may be necessary .

- Solubility Optimization: Pre-test solubility in buffers relevant to the assay (e.g., saline for in vivo studies). Lyophilized peptides should be reconstituted under controlled conditions to avoid aggregation .

- Documentation: Maintain detailed records of synthesis protocols, storage conditions, and lot numbers to trace batch-specific discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Answer:

- Mechanistic Profiling: Compare target engagement (e.g., receptor binding assays) across models to identify context-dependent effects. For instance, differences in cyclophosphamide metabolism between rodent strains may alter this compound’s bioavailability .

- Meta-Analysis: Systematically review variables such as dosing frequency, route of administration, and endpoint definitions. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

- Translational Relevance: Validate findings in human-derived cell lines or organoids to assess whether model-specific discrepancies reflect species differences .

What methodological strategies are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?

Answer:

- FINER Criteria: Ensure questions are F easible (e.g., accessible reagents), I nteresting (novelty in targeting pathways like TRPV1), N ovel (unexplored aspects of this compound’s anti-inflammatory effects), E thical (animal welfare compliance), and R elevant (clinical cystitis applications) .

- Hypothesis Framing: Use directional hypotheses (e.g., “this compound reduces neurogenic inflammation via TRPV1 suppression”) to guide experimental validation. Avoid overly broad questions lacking mechanistic focus .

Q. How should researchers design studies to investigate this compound’s long-term safety profile in chronic cystitis models?

Answer:

- Chronic Toxicity Metrics: Monitor organ-specific toxicity (e.g., renal/hepatic function) alongside efficacy. Histopathological analysis of bladder tissue post-treatment is critical .

- Dose Escalation: Implement staggered dosing regimens to identify no-observed-adverse-effect levels (NOAEL). Pair with pharmacokinetic profiling to correlate exposure with toxicity .

- Ethical Compliance: Adhere to institutional animal care guidelines, including humane endpoints and sample size justification to minimize unnecessary suffering .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing contradictory results in this compound’s dose-response relationships?

Answer:

- Nonlinear Regression: Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50 values. Compare confidence intervals across studies to assess overlap .

- Sensitivity Analysis: Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., animal weight, baseline inflammation levels) .

- Bayesian Methods: Use Bayesian hierarchical models to integrate prior data (e.g., in vitro potency) with new experimental results, reducing uncertainty in conflicting datasets .

Q. How can researchers ensure rigor when replicating this compound studies in independent labs?

Answer:

- Protocol Standardization: Share detailed methodologies, including anesthesia protocols, bladder tissue processing steps, and assay conditions (e.g., incubation time/temperature) .

- Blinded Analysis: Assign independent researchers to perform data collection and statistical analysis to minimize bias .

- Data Transparency: Publish raw datasets (e.g., cytokine measurements, behavioral scores) in supplementary materials or repositories like Figshare for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.